molecular formula C7H5N5O2 B2995845 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 2247849-80-3

2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B2995845
CAS No.: 2247849-80-3
M. Wt: 191.15
InChI Key: UWHFLLKHCNYBLP-UHFFFAOYSA-N
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Description

2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a nitro group and a triazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a triazole compound. One common method involves reacting 2-chloro-4-nitropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous or organic solvent.

Major Products Formed

    Reduction: 2-amino-4-(1H-1,2,4-triazol-1-yl)pyridine.

    Substitution: Various N-alkyl or N-acyl derivatives of the triazole ring.

    Oxidation: Oxidized derivatives of the triazole ring.

Scientific Research Applications

2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-nitro-4-(1H-1,2,3-triazol-1-yl)pyridine: Contains a different triazole isomer, which may affect its chemical properties and applications.

Uniqueness

2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the combination of the nitro group and the 1H-1,2,4-triazole ring, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-nitro-4-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-3-6(1-2-9-7)11-5-8-4-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFLLKHCNYBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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